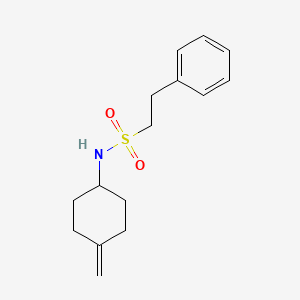

N-(4-methylenecyclohexyl)-2-phenylethane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

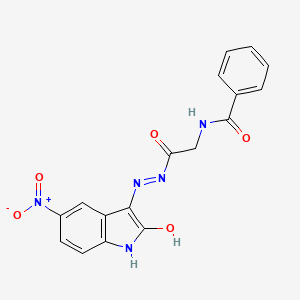

“N-(4-methylenecyclohexyl)-2-phenylethane-1-sulfonamide” is a complex organic compound. It appears to contain a sulfonamide group, which is a common feature in many pharmaceutical drugs . The compound also contains a methylenecyclohexyl group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR, MS, and IR spectroscopy. These techniques provide insights into the molecular structure and conformation of these compounds.

Chemical Reactions Analysis

The chemical reactions of this compound would likely depend on its specific structure. For example, the ultrasonic-induced degradation of MCHM reveals that it undergoes rapid degradation under specific conditions, leading to products such as (4-methylcyclohexenyl)methanol and 4-methylcyclohexanone.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using various analytical techniques. For example, the determination of cis- and trans-isomers of MCHM using heated purge-and-trap GC/MS highlights the compound’s physical properties, such as isomerization behavior and detection limits in water samples.

Scientific Research Applications

Synthesis and Biological Activity

- Precursor to Biologically Active Compounds: Studies have synthesized variants similar to N-(4-methylenecyclohexyl)-2-phenylethane-1-sulfonamide, which serve as precursors to sulfur-containing heterocyclic compounds with potential biological activities. For instance, compounds synthesized by N-methylation of cyclohexylamine sulfonamide have been noted for their role as precursors in creating biologically active molecules (I. Khan et al., 2009; Zeeshan Haider et al., 2009).

Chemical Synthesis and Materials Science

- Anticonvulsant Agents: A study on the synthesis of some azoles incorporating a sulfonamide moiety found that certain derivatives showed significant anticonvulsive effects, highlighting the potential of sulfonamide-based compounds in medical applications (A. A. Farag et al., 2012).

- Polyurethane Synthesis: Research on the synthesis of low molecular weight polyurethanes from novel aromatic diols, including those with sulfonamide groups, explored their bactericidal properties, indicating the importance of such compounds in developing antimicrobial materials (Vinod Acharya et al., 2004).

Catalysis and Reaction Mechanisms

- Copper-Catalyzed Reactions: The compound has been involved in copper-catalyzed reactions of alkanes with amides and sulfonamides, leading to the formation of N-alkyl products. This showcases the compound's role in functionalizing alkanes, a crucial step in organic synthesis (B. L. Tran et al., 2014).

Advanced Material Applications

- Segmented Polyurethanes: Research into new segmented polyurethanes (SPURs) formed from aliphatic diisocyanates and sulfur-containing chain extenders demonstrated the impact of soft segments on the properties of polymers, including their antimicrobial activity, which could be valuable in medical and industrial materials (A. Puszka & A. Kultys, 2017).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(4-methylidenecyclohexyl)-2-phenylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2S/c1-13-7-9-15(10-8-13)16-19(17,18)12-11-14-5-3-2-4-6-14/h2-6,15-16H,1,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUOIBRIHUYRONB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC(CC1)NS(=O)(=O)CCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,8-Dichloro-3-(2,6-dimethylphenyl)-2-{[(4-fluorophenyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2563429.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methoxybenzamide](/img/structure/B2563439.png)

![2-[Ethyl-(3-methoxy-benzyl)-amino]-ethanol](/img/structure/B2563440.png)

![3-Oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride](/img/structure/B2563442.png)

![6-(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-carbonyl)quinoline](/img/structure/B2563445.png)

![5-isobutyl-3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2563448.png)

![2-[9H-Fluoren-9-ylmethoxycarbonyl(propyl)amino]propanoic acid](/img/structure/B2563451.png)

![Ethyl 3-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]benzoate](/img/structure/B2563452.png)